molecular formula C10H9ClO3 B8731982 Methyl [4-(chlorocarbonyl)phenyl]acetate CAS No. 85515-44-2

Methyl [4-(chlorocarbonyl)phenyl]acetate

Cat. No.: B8731982
CAS No.: 85515-44-2
M. Wt: 212.63 g/mol
InChI Key: OSCURCBMOAKRHD-UHFFFAOYSA-N
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Description

Methyl [4-(chlorocarbonyl)phenyl]acetate (CAS: 27914-73-4) is a reactive aromatic ester characterized by a phenyl ring substituted with both a chlorocarbonyl (-COCl) and a methyl acetate (-OAc) group. Its molecular structure enables versatile reactivity, particularly in acylations and coupling reactions, making it a critical intermediate in pharmaceutical and polymer synthesis. For instance, it has been employed in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker between target protein ligands and E3 ubiquitin ligase ligands . The compound’s chlorocarbonyl group facilitates nucleophilic substitution, while the methyl ester enhances solubility in organic solvents, streamlining its use in multistep syntheses .

Properties

CAS No.

85515-44-2

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 2-(4-carbonochloridoylphenyl)acetate

InChI

InChI=1S/C10H9ClO3/c1-14-9(12)6-7-2-4-8(5-3-7)10(11)13/h2-5H,6H2,1H3

InChI Key

OSCURCBMOAKRHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl [4-(chlorocarbonyl)phenyl]acetate with structurally or functionally analogous compounds, emphasizing differences in reactivity, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications References
This compound Chlorocarbonyl, methyl acetate 228.63 PROTAC synthesis, polymer intermediates
tert-Butyl 2-((chlorocarbonyl)(methyl)amino)acetate Chlorocarbonyl, tert-butyl ester 221.67 Peptide coupling, prodrug design
[4-(Chlorosulfonyl)phenyl]methyl acetate Chlorosulfonyl, methyl acetate 248.68 Sulfonamide formation, polymer coatings
4-(Chlorocarbonyl)-3-(trifluoromethyl)phenyl acetate Chlorocarbonyl, trifluoromethyl 290.65 Enhanced lipophilicity for CNS drugs
Methyl 2-[4-(chloromethyl)phenyl]acetate Chloromethyl, methyl acetate 228.68 Alkylation reactions, agrochemicals
Methyl 4-chlorophenylacetate Chlorophenyl, methyl acetate 198.63 Fragrance synthesis, plasticizers

Key Comparisons

Chlorosulfonyl in [4-(Chlorosulfonyl)phenyl]methyl acetate () offers sulfonation pathways, whereas the chlorocarbonyl group in the target compound is more suited for amide bond formation .

Synthesis: this compound is synthesized via chlorination of 4-acetoxybenzoic acid using thionyl chloride or phosgene . In contrast, tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate () requires phosgene-mediated carbamoyl chloride formation from glutamic acid derivatives .

Applications: The trifluoromethyl group in 4-(Chlorocarbonyl)-3-(trifluoromethyl)phenyl acetate () enhances metabolic stability, making it valuable in CNS drug development, whereas the target compound’s methyl ester group prioritizes solubility for PROTAC assembly .

Lipophilicity :

  • HPLC-derived logP values () suggest that chlorocarbonyl-containing compounds exhibit moderate lipophilicity (logP ~2.5–3.0), while trifluoromethyl-substituted analogs (e.g., ) show higher logP (~3.5), impacting blood-brain barrier penetration .

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